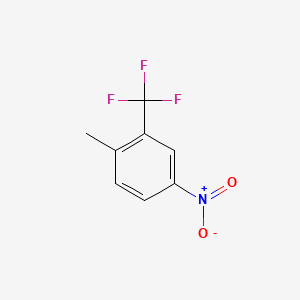

2-Methyl-5-nitrobenzotrifluoride

Description

Contextual Significance in Modern Organic Chemistry Research

2-Methyl-5-nitrobenzotrifluoride, a substituted aromatic compound, holds considerable importance in contemporary organic chemistry research. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methyl group attached to a benzene (B151609) ring, makes it a valuable intermediate and building block in the synthesis of more complex molecules. smolecule.com The presence of the trifluoromethyl group can significantly influence the chemical and physical properties of the molecule, including its thermal stability and electronic characteristics. smolecule.com

The nitro group is particularly significant as it can be chemically transformed into other functional groups, such as an amino group, through catalytic reduction processes like palladium-catalyzed hydrogenation. This versatility allows for the creation of a wide array of derivatives with potential applications in various fields. Research indicates its utility as an intermediate in the production of pharmaceuticals, agrochemicals like pesticides and herbicides, and dyestuffs. smolecule.com While detailed studies on its direct biological activity are limited, its role as a precursor in the synthesis of potentially bioactive molecules is a key area of investigation in medicinal chemistry. smolecule.com

Historical Perspective of Benzotrifluoride (B45747) Derivatives in Chemical Synthesis

Benzotrifluoride and its derivatives are a class of compounds that have had a substantial impact on chemical synthesis. The introduction of the trifluoromethyl (-CF3) group into organic molecules is a strategy that has been employed for decades to modify the properties of parent compounds. The high electronegativity of the fluorine atoms in the -CF3 group imparts unique electronic effects, enhances metabolic stability, and increases lipophilicity, which are desirable traits in medicinal chemistry and materials science. nih.govresearchgate.net

Historically, the synthesis of benzotrifluoride derivatives was achieved through various methods, including the fluorination of corresponding trichloromethyl compounds. google.com Over time, more sophisticated and efficient methods have been developed, such as copper-mediated Sandmeyer trifluoromethylation reactions of diazonium salts and cross-coupling reactions of organic halides with trifluoromethylating agents. organic-chemistry.org These advancements have made a wide range of benzotrifluoride derivatives more accessible for research and development. Their application spans from being used as solvents in organic synthesis to serving as crucial intermediates for crop protection chemicals, insecticides, pharmaceuticals, and dyes. researchgate.net The study of hydroxy-derivatives of benzotrifluoride dates back to at least the mid-20th century, indicating a long-standing interest in this class of compounds. rsc.org

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its role within academic research. This review will adhere strictly to the outlined topics, presenting detailed research findings and relevant data. The scope is intentionally narrowed to the chemical and synthetic aspects of the compound, without delving into dosage, administration, or safety profiles. The aim is to offer an authoritative resource for researchers and chemists interested in the synthesis, properties, and applications of this specific benzotrifluoride derivative.

Data and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | nih.gov |

| Molecular Weight | 205.13 g/mol | nih.gov |

| IUPAC Name | 1-methyl-4-nitro-2-(trifluoromethyl)benzene | nih.gov |

| CAS Number | 89976-12-5 | nih.gov |

| Melting Point | 34-35 °C | chemicalbook.com |

| Boiling Point | 220.5±35.0 °C (Predicted) | chemicalbook.com |

| Density | 1.357±0.06 g/cm3 (Predicted) | chemicalbook.com |

| Water Solubility | Slightly soluble in water | chemicalbook.com |

Properties

IUPAC Name |

1-methyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(12(13)14)4-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQCVQCIZWSPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379550 | |

| Record name | 2-Methyl-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-12-5 | |

| Record name | 2-Methyl-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GZW6C8KXQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Methyl 5 Nitrobenzotrifluoride and Its Precursors

Established Synthetic Pathways

The preparation of 2-Methyl-5-nitrobenzotrifluoride is primarily accomplished through two main strategies: the nitration of a pre-existing trifluoromethylated toluene derivative or a multi-step synthesis starting from 2-trifluoromethylbenzaldehyde.

A prevalent and direct method for synthesizing this compound involves the nitration of 2-methylbenzotrifluoride (also known as o-toluotrifluoride). This electrophilic aromatic substitution reaction places a nitro group onto the benzene (B151609) ring. The trifluoromethyl (-CF3) group is a meta-director, and the methyl (-CH3) group is an ortho-, para-director. In this case, the directing effects lead to the formation of the desired 5-nitro isomer.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. The temperature of the reaction is carefully controlled, generally kept between -40°C and 10°C, to prevent over-nitration and the formation of unwanted byproducts google.comgoogleapis.com.

A representative procedure involves adding 2-methylbenzotrifluoride to a mixture of nitric acid and sulfuric acid while maintaining a low temperature. After the reaction is complete, the mixture is poured into ice water, and the organic product is separated, washed, and purified, often by distillation google.com.

| Reactant | Reagents | Temperature | Product |

| 2-Methylbenzotrifluoride | Conc. Nitric Acid, Conc. Sulfuric Acid | -20°C to 10°C googleapis.com | This compound |

An alternative conceptual pathway involves the trifluoromethylation of a nitrated toluene derivative, such as 4-methyl-2-nitrotoluene. However, the direct nitration of 2-methylbenzotrifluoride is a more commonly documented and industrially practiced route for this specific isomer.

The synthesis of this compound via the reaction of a methyl benzene derivative with fluoromethanesulfonyl fluoride is not a commonly reported or established pathway in scientific literature. Standard trifluoromethylation reactions typically employ different reagents and mechanisms.

A versatile, multi-step synthesis route allows for the creation of precursors to this compound starting from 2-trifluoromethylbenzaldehyde google.com. This pathway involves a series of functional group transformations to build the desired molecular structure. The sequence includes reduction of the aldehyde, chlorination of the resulting alcohol, and subsequent nitration.

The first step in this sequence is the reduction of the aldehyde group of 2-trifluoromethylbenzaldehyde to a primary alcohol. This is a standard transformation in organic synthesis. A common and effective reducing agent for this purpose is sodium borohydride (NaBH4) google.comchemicalbook.com. The reaction is typically performed in an aqueous or alcoholic solvent at controlled temperatures, often between 0°C and 50°C google.com. The process yields 2-trifluoromethyl benzyl alcohol with high purity and yield chemicalbook.com.

Following the reduction, the resulting 2-trifluoromethyl benzyl alcohol is converted into 2-trifluoromethyl benzyl chloride. This is achieved through a chlorination reaction. A frequently used reagent for this conversion is thionyl chloride (SOCl2) google.com. This reaction effectively replaces the hydroxyl (-OH) group of the alcohol with a chlorine (-Cl) atom, producing the benzyl chloride intermediate. Other methods for chlorinating benzylic alcohols are also known and can be employed organic-chemistry.org.

The final step in this precursor synthesis is the nitration of 2-trifluoromethyl benzyl chloride. Similar to the process described in section 2.1.1, this step utilizes a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring google.com. The trifluoromethyl group directs the nitration primarily to the meta-position, resulting in the formation of 2-chloromethyl-5-nitrobenzotrifluoride google.com. This compound is a direct precursor that can be further processed to yield related molecules.

Summary of Multi-step Synthesis Pathway

| Step | Starting Material | Reagent(s) | Product |

| 1. Reduction | 2-Trifluoromethylbenzaldehyde | Sodium Borohydride (NaBH4) | 2-Trifluoromethyl Benzyl Alcohol google.comchemicalbook.com |

| 2. Chlorination | 2-Trifluoromethyl Benzyl Alcohol | Thionyl Chloride (SOCl2) | 2-Trifluoromethyl Benzyl Chloride google.com |

| 3. Nitration | 2-Trifluoromethyl Benzyl Chloride | Conc. Nitric Acid, Conc. Sulfuric Acid | 2-Chloromethyl-5-nitrobenzotrifluoride google.com |

Multi-step Synthesis from 2-Trifluoromethylbenzaldehyde

Hydrogenation Reduction to 2-Methyl-5-aminotrifluorotoluene

The reduction of the nitro group in this compound to form 2-Methyl-5-aminotrifluorotoluene is a pivotal step in creating valuable amine intermediates. rasayanjournal.co.in This transformation is typically achieved through catalytic hydrogenation.

Detailed research findings indicate that various catalytic systems are effective for the hydrogenation of aromatic nitro compounds. Noble metal catalysts, such as palladium and platinum on a carbon support (Pd/C, Pt/C), are commonly employed. google.comgoogle.comgoogle.com Non-noble metal catalysts, including nickel (such as Raney nickel) and iron-based systems, also serve as effective alternatives. rasayanjournal.co.ingoogle.com The reaction is carried out by treating the nitro compound with hydrogen gas in a suitable solvent. google.com The process can be conducted in either a batch or continuous mode, with the batch process being preferred in some instances. google.com

Key parameters influencing the reaction include temperature, pressure, and the choice of catalyst. For instance, the hydrogenation of related nitroaromatic compounds is often performed at temperatures ranging from 20°C to 200°C. google.com In one specific patented process for a related compound, hydrogenation using a 5% Pd/C catalyst was conducted at 50°C under a hydrogen pressure that started at 54.4 atm and dropped to 13.6 atm as the reaction proceeded. googleapis.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates, leading to purer products and faster reaction times. google.com

A patented method for preparing 2-methyl-5-aminobenzotrifluoride involves the hydrogenation of 2-chloromethyl-5-nitrobenzotrifluoride in the presence of a catalyst to yield the final amine product. google.com This underscores the importance of catalytic hydrogenation in the synthesis of precursors and related compounds.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally benign processes. Flow chemistry and advanced catalytic methods represent significant progress in this area for the synthesis of this compound.

Flow Chemistry and Millireactor Systems for Nitration Reactions

Nitration reactions are typically fast and highly exothermic, which can pose safety risks and challenges in controlling selectivity in conventional batch reactors. nih.govbeilstein-journals.org Flow chemistry, utilizing microreactors or millireactors, offers superior heat and mass transfer, precise temperature control, and enhanced safety. nih.govacs.orgresearchwithnj.com

The use of miniaturized devices allows for the safe handling of potentially hazardous nitrating agents and unstable intermediates. nih.gov For the nitration of toluene and its derivatives, flow systems have demonstrated high conversion rates (>99%) with shorter reaction times (10–30 minutes) compared to traditional batch processes which can take hours. researchgate.netgoogle.com This methodology provides a safer, faster, and more efficient route for nitration. researchgate.net Studies on the nitration of various aromatic compounds, including nitrobenzene and benzotrifluoride (B45747) derivatives, in microreactors have shown significant improvements in process control and product selectivity. acs.orgresearchgate.net For example, the space-time yield of dinitrobenzene in a continuous microreactor was found to be 800 times higher than in a batch reactor. researchgate.net

Catalytic Approaches in Trifluoromethylation and Nitration

The development of catalytic methods for introducing trifluoromethyl and nitro groups is of considerable interest for synthesizing compounds like this compound.

Trifluoromethylation: The trifluoromethyl group is crucial for the biological activity of many pharmaceuticals and agrochemicals. nih.gov Catalytic methods for aromatic trifluoromethylation are sought to improve efficiency and reduce costs. longdom.org Copper-catalyzed cross-coupling reactions have emerged as a significant methodology. nih.govrsc.org For instance, copper(I)-diamine complexes have been shown to effectively catalyze the trifluoromethylation of aryl iodides. rsc.org Flow systems have also been developed for copper-mediated trifluoromethylation, using cost-effective reagents like potassium trifluoroacetate (CF₃CO₂K) and achieving very short reaction times. nih.gov

Nitration: While traditional nitration uses a mixture of nitric and sulfuric acids, catalytic approaches are being explored. Solid acid catalysts, such as zeolites, have been investigated for the continuous flow vapor-phase nitration of toluene to improve the selectivity of desired isomers. beilstein-journals.org However, for some substrates in microreactors, concentrated nitric acid can react rapidly even without a catalyst, likely through self-protonation. researchwithnj.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key factors in the nitration of benzotrifluoride derivatives include the molar ratio of reactants, reaction temperature, and reaction time.

A general procedure for the synthesis of this compound from o-toluotrifluoride (2-methylbenzotrifluoride) involves cooling a mixture of the starting material and sulfuric acid, followed by the slow, dropwise addition of nitric acid. chemicalbook.com In one documented synthesis, this method resulted in a 97% yield of a light yellow oily product. chemicalbook.com

For the nitration of related benzotrifluoride compounds, specific conditions have been optimized. For instance, in the nitration of m-chlorobenzotrifluoride, the optimal conditions were found to be a nitric acid to sulfuric acid mole ratio of 1:3.5, a nitric acid to substrate mole ratio of 1.15:1, a reaction temperature of 35°C, and a reaction time of 2.5 hours, achieving a yield of 84.7%. academax.com

Temperature control is particularly critical. Nitration of 3-methyl benzotrifluoride is conveniently run at temperatures from -40°C to 50°C, with a preferred range of -20°C to 10°C. google.com Lower temperatures can favor the formation of specific isomers. google.comgoogle.com

The table below summarizes findings from various nitration processes of substituted benzotrifluorides, illustrating the impact of reaction conditions on product distribution and yield.

| Starting Material | Nitrating Agent | Temperature (°C) | Isomer Distribution (2-nitro : 6-nitro : 4-nitro) | Yield | Reference |

| 3-methyl benzotrifluoride | 98% HNO₃ | -16 to -22 | 46.2% : 27.2% : 26.6% | 127.1 g (from 100 g) | google.com |

| 3-methyl benzotrifluoride | 98% HNO₃ | -30 to -31 | 46.6% : 26.5% : 26.9% | 127.4 g (from 100 g) | google.com |

| m-chlorobenzotrifluoride | HNO₃/H₂SO₄ | 35 | Not specified | 84.7% | academax.com |

| 2-methylbenzotrifluoride | 65% HNO₃/98% H₂SO₄ | 10 | Not specified | 97% | chemicalbook.com |

This table is interactive and can be sorted by column.

Purification Techniques for Synthetic Products

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual acids. Distillation and recrystallization are standard and effective methods for this purpose.

Distillation and Recrystallization

Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points. For nitro-substituted benzotrifluoride compounds, different isomers formed during nitration can often be separated by distillation. google.comgoogle.comgoogleapis.com This method is effective for separating the desired 2-nitro isomer from other nitrated products. googleapis.com

Recrystallization is a powerful technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. utexas.edu As the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. mt.comualberta.ca The selection of the correct solvent is the most critical step; the compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent. utexas.edu For nitro-aromatic compounds, crystallization can sometimes be performed directly from nitric acid of a specific concentration (55-68%). google.com After crystallization, the pure crystals are collected by filtration and dried. ualberta.ca

Chromatographic Methods

Chromatographic techniques are essential in the synthesis of this compound, primarily for the separation of the desired product from isomers and other impurities, as well as for monitoring the progress of reactions and assessing the purity of the final compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized, each offering distinct advantages in the analysis and purification processes.

Gas Chromatography (GC)

Gas chromatography is a principal analytical method for determining the purity of this compound and for analyzing the isomeric distribution of intermediates. Commercial suppliers of this compound often specify that the purity, typically greater than 98.0%, is ascertained by GC sahinlerkimya.com.trtcichemicals.comtcichemicals.com.

In the synthesis of related nitro-substituted benzotrifluoride compounds, GC is employed to determine the relative abundance of various isomers formed during the nitration of precursors. For instance, in the nitration of 3-methyl benzotrifluoride, gas-liquid chromatography (GLC), in conjunction with ¹⁹F NMR, was used to quantify the isomer distribution. The analysis revealed the formation of approximately 43% 2-nitro isomer, 31% 4-nitro isomer, 24% 6-nitro isomer, and about 1% of the 5-nitro isomer. While specific operational parameters for the GC analysis were not detailed in the available documentation, this application underscores the capability of GC to resolve and quantify closely related positional isomers, which is a critical step in optimizing the synthesis and purification of the target compound.

A study on the quantitative analysis of nitrotoluene isomers using GC with both a flame ionization detector (FID) and a mass spectrometer (MS) provides a methodological framework that can be adapted for this compound. This research highlights the development of calibration curves and the determination of detection and quantification limits for resolving 2-, 3-, and 4-nitrotoluene, demonstrating the precision of GC in isomer analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful tool for the analysis and purification of this compound and its precursors. Commercial suppliers also indicate the use of HPLC for purity assessment, with some products specifying a purity of 99% as determined by this method chemicalbook.com.

While specific HPLC methods for this compound are not extensively detailed in the available literature, methods for structurally similar compounds provide a strong basis for its analysis. For example, a reverse-phase (RP) HPLC method has been developed for the separation of "Phenol, 2-methyl-5-nitro-". This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid sielc.com. Such a method is scalable and can be adapted for the preparative separation of impurities. For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid sielc.com.

The general principles of HPLC method development for separating isomers involve screening different column chemistries and mobile phase compositions. A common starting point is a "scouting gradient," for instance, running a gradient from a low to a high percentage of an organic solvent like acetonitrile in water, often with an acid modifier.

Preparative and Flash Chromatography

For the isolation of this compound from the reaction mixture, preparative chromatography is a viable, albeit less commonly detailed, option in the surveyed literature. Patents describing the synthesis of nitro-substituted benzotrifluorides mention that the 2-nitro isomer can be separated from other nitration products by any suitable means, including chromatography.

Flash column chromatography is also a relevant purification technique. In the synthesis of related fluorinated organic compounds, flash chromatography on silica gel 60 with a gradient of ethyl acetate in hexane has been successfully employed for product purification. This method is a standard and effective approach for separating compounds with different polarities, which would be applicable to the separation of this compound from less polar or more polar impurities.

The following table summarizes the types of chromatographic methods and their applications in the context of this compound synthesis.

| Chromatographic Method | Application | Column/Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) |

| Gas Chromatography (GC) | Purity assessment, Isomer distribution analysis | Wide-bore capillary columns | Not specified |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Preparative separation | Reverse-phase (e.g., Newcrom R1) | Acetonitrile, water, and phosphoric acid |

| Flash Chromatography | Purification of products and intermediates | Silica gel 60 | Ethyl acetate in hexane |

It is important to note that while the principles of these chromatographic methods are well-established, the specific conditions such as column dimensions, flow rates, temperature programs for GC, and gradient profiles for HPLC would need to be optimized for the specific separation of this compound from its particular matrix of precursors and byproducts.

Iii. Chemical Reactivity and Derivatization of 2 Methyl 5 Nitrobenzotrifluoride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2-Methyl-5-nitrobenzotrifluoride ring is a complex process due to the conflicting electronic effects of the substituents.

The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. youtube.com It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and favoring electrophilic attack at the positions ortho and para to it.

Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strongly deactivating group due to its powerful electron-withdrawing inductive effect, directing incoming electrophiles to the meta position. youtube.com

In this compound, the positions on the aromatic ring are influenced as follows:

The methyl group at position 2 directs to positions 3 (ortho), 4 (para), and 6 (ortho).

The nitro group at position 5 directs to positions 3 and 1 (meta).

The trifluoromethyl group at position 1 directs to positions 3 and 5 (meta).

A common example of electrophilic aromatic substitution is nitration. The nitration of o-toluotrifluoride (2-methylbenzotrifluoride) with nitric acid in the presence of sulfuric acid yields this compound as the major product. chemicalbook.com

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methylbenzotrifluoride | 65% Nitric Acid, 98% Sulfuric Acid | This compound | 97% | chemicalbook.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like this compound. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. harvard.edusemanticscholar.org The reaction typically involves the attack of a nucleophile on the aromatic ring and the subsequent departure of a leaving group. nih.govyoutube.com In this molecule, while there isn't a conventional leaving group like a halide, the strong activation by the -NO₂ and -CF₃ groups can render certain positions susceptible to nucleophilic attack under specific conditions.

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 2-methyl-5-aminobenzotrifluoride. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. xinchem.com Several methods are available for this reduction, with catalytic hydrogenation being one of the most common. commonorganicchemistry.comwikipedia.org

For instance, the reduction can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com Other reducing agents like iron in acidic media or tin(II) chloride can also be employed. wikipedia.org A patent describes the hydrogenation of 2-methyl-3-nitro-5-chlorobenzotrifluoride to 2-methyl-3-aminobenzotrifluoride with a 99.9% conversion rate. google.com Similarly, electrochemical methods have been developed for the reduction of nitrobenzotrifluorides. acs.org

| Starting Material | Reagents/Catalyst | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| 2-methyl-3-nitro-5-chlorobenzotrifluoride | H₂, Pd/C | 2-methyl-3-aminobenzotrifluoride | 99.9% conversion, 88.5% yield | google.com |

| 4-methoxy-3-nitrobenzotrifluoride | H₂, 10% Pd/C in Methanol | 2-methoxy-5-(trifluoromethyl)aniline | 99% yield | chemicalbook.com |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and resistant to chemical reactions due to the strength of the carbon-fluorine bonds. researchgate.net However, under harsh conditions, it can undergo transformations. For example, the hydrolysis of the -CF₃ group to a carboxylic acid (-COOH) group can occur but typically requires forcing conditions such as strong acids or bases at high temperatures. acs.orgacs.org The trifluoromethyl group's stability is a key feature, contributing to the metabolic stability of many pharmaceuticals containing this moiety. mit.edu Modern methods, such as photoredox catalysis, have been developed for the selective C-F functionalization of unactivated trifluoromethylarenes, though these are advanced synthetic techniques. nih.gov

Reactions of the Methyl Group

The methyl group attached to the aromatic ring can undergo side-chain reactions. A common transformation is oxidation to a carboxylic acid group. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. Another reaction is side-chain halogenation, which typically proceeds via a free-radical mechanism initiated by UV light or a radical initiator. For example, a patent describes a process that involves the halogenation of o-trifluoromethylbenzalhalide as an initial step. google.com

Formation of Heterocyclic Compounds Incorporating this compound Moieties

The derivatives of this compound, particularly the amino derivative (2-methyl-5-aminobenzotrifluoride), are valuable precursors for the synthesis of various heterocyclic compounds. The amino group can react with a wide range of bifunctional reagents to form rings. For example, it can be used to synthesize quinazolines, which are important scaffolds in medicinal chemistry. chemicalbook.com The synthesis of 5-trifluoromethylpyrimidine derivatives, which are investigated as EGFR inhibitors, showcases the utility of trifluoromethyl-substituted building blocks in creating complex heterocyclic systems. nih.gov The incorporation of the trifluoromethyl group from the original molecule into these new heterocyclic structures is often desirable for its electronic and lipophilic properties, which can enhance biological activity. researchgate.net

Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of this compound is predominantly dictated by the interplay of its three key functional groups: the nitro group, the trifluoromethyl group, and the methyl group, all attached to a benzene ring. While classical reactions such as the reduction of the nitro group to an amine are well-established, ongoing research seeks to uncover novel reaction pathways and mechanisms to synthesize more complex and valuable molecules. These explorations are crucial for expanding the synthetic utility of this versatile building block.

One significant area of investigation involves the reductive cyclization of nitro compounds. This strategy allows for the construction of various heterocyclic systems. For instance, the reaction of a nitro-aromatic compound with a suitably positioned ortho-substituent can lead to the formation of a new ring. A well-documented example of this type of transformation is the reductive cyclization of 2-nitrobiphenyls to form carbazoles using reagents like triethyl phosphite. While not yet specifically detailed for this compound in widely available literature, this pathway presents a promising avenue for synthesizing novel trifluoromethylated and methylated carbazole derivatives. The general mechanism for such reactions involves the deoxygenation of the nitro group by the phosphite reagent, leading to a reactive nitrene intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by aromatization to yield the carbazole product.

Another promising frontier is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination and Sonogashira coupling, while not extensively reported for this compound itself, are theoretically applicable to its halo-derivatives. For these reactions to be feasible, a halogen substituent would need to be introduced onto the aromatic ring of this compound, which would then serve as the coupling site.

The Ullmann condensation is another classic C-N bond-forming reaction with potential for novel applications. This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. A bromo-derivative of this compound could potentially undergo Ullmann coupling to produce more complex diaryl ethers, amines, or sulfides.

Recent advancements have also focused on visible-light-induced reactions. For example, the synthesis of carbazoles has been achieved through a visible-light-induced intramolecular C-H amination, using aryl sulfilimines as a nitrene source under mild conditions. nih.gov This approach avoids the use of potentially hazardous aryl azides and high temperatures, offering a more sustainable and efficient route to these important heterocyclic compounds. nih.gov Adapting such a strategy to a derivative of this compound could open up new pathways to functionalized carbazoles.

The table below summarizes some of these potential novel reaction pathways and the key reagents or catalysts involved.

| Reaction Type | Reagent/Catalyst | Potential Product from Derivative |

| Reductive Cyclization | Triethyl phosphite | Methyl-trifluoromethyl-carbazole |

| Buchwald-Hartwig Amination | Palladium catalyst | N-Aryl-2-methyl-5-nitrobenzotrifluoride |

| Sonogashira Coupling | Palladium and copper catalysts | Alkynyl-2-methyl-5-nitrobenzotrifluoride |

| Ullmann Condensation | Copper catalyst | Diaryl ethers/amines/sulfides |

| Visible-Light-Induced C-H Amination | Photoredox catalyst | Functionalized carbazoles |

It is important to note that while these reaction pathways are well-established for other aromatic compounds, their specific application to this compound and its derivatives is an active area of research. The electronic effects of the trifluoromethyl, nitro, and methyl groups will significantly influence the reactivity of the aromatic ring and the feasibility and outcome of these transformations. Future research will likely focus on optimizing reaction conditions and exploring the substrate scope for these novel derivatizations.

Iv. Spectroscopic Characterization and Structural Analysis of 2 Methyl 5 Nitrobenzotrifluoride and Its Analogs

Vibrational Spectroscopy (FT-IR and FT-Raman)

The experimental vibrational spectra for 2-Methyl-5-nitrobenzotrifluoride have been recorded to identify its characteristic absorption and scattering bands.

FT-IR Spectroscopy : The FT-IR spectrum has been obtained using a Bruker Tensor 27 FT-IR spectrometer. nih.gov The analysis was performed using the Attenuated Total Reflectance (ATR) technique on a neat sample. nih.gov This method measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule.

FT-Raman Spectroscopy : The FT-Raman spectrum was recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic laser light, which is particularly useful for identifying vibrations of non-polar bonds.

To aid in the assignment of experimental spectra, theoretical calculations are often employed. Density Functional Theory (DFT) has proven to be a highly effective method for predicting the electronic structure and vibrational frequencies of molecules. ijesrr.org

For compounds similar to this compound, quantum chemical calculations are typically performed using software like Gaussian, employing the B3LYP functional with a basis set such as 6-311++G(d,p). niscpr.res.inniscpr.res.in The computed harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity, basis set limitations, and the neglect of electron correlation, thereby improving the agreement with experimental data. acs.orgnih.gov This comparative approach, analyzing discrepancies between calculated and observed frequencies, allows for a more confident and precise assignment of the fundamental vibrational modes. niscpr.res.in

The vibrational spectrum of this compound is complex, featuring modes arising from the benzene (B151609) ring, methyl group, nitro group, and trifluoromethyl group. The assignment of these bands is based on their characteristic frequency ranges, intensities, and comparison with computed data and related molecules. niscpr.res.inresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | Benzene Ring | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| NO₂ Asymmetric Stretching | Nitro (-NO₂) | 1560 - 1520 | The asymmetric stretching mode of the N-O bonds, typically a strong absorption in IR. |

| NO₂ Symmetric Stretching | Nitro (-NO₂) | 1360 - 1330 | The symmetric stretching mode of the N-O bonds. |

| C-F Stretching | Trifluoromethyl (-CF₃) | 1350 - 1120 | Strong, characteristic vibrations due to the high electronegativity of fluorine. |

| C-N Stretching | C-NO₂ | 880 - 850 | Stretching of the carbon-nitrogen bond connecting the nitro group to the ring. |

| Ring C=C Stretching | Benzene Ring | 1620 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

Table 1: Assignment of characteristic fundamental vibrational bands for this compound based on typical frequency ranges for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. compoundchem.comwiley.com The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deshields the nearby aromatic protons, causing them to resonate at a lower field (higher ppm values). rsc.orglibretexts.org

The expected signals are:

Methyl Protons (-CH₃) : A singlet appearing in the upfield region, typically around δ 2.4–2.7 ppm, characteristic of a methyl group attached to an aromatic ring.

Aromatic Protons (Ar-H) : Three signals in the downfield region (typically δ 7.5–8.5 ppm). Due to their positions relative to the substituents, they would exhibit specific splitting patterns (e.g., doublet, doublet of doublets) arising from spin-spin coupling with neighboring protons. wisc.edu

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts are significantly affected by the attached functional groups. rsc.orgrsc.org

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Description |

| -C H₃ | 20 - 25 | Singlet | The carbon of the methyl group, appearing in the aliphatic region. |

| -C F₃ | 120 - 130 | Quartet | The trifluoromethyl carbon, which is split into a quartet by the three attached fluorine atoms. Its chemical shift is significantly downfield. |

| C -CH₃ (Aromatic) | 130 - 140 | Singlet | The aromatic carbon directly bonded to the methyl group. |

| C -CF₃ (Aromatic) | 125 - 135 | Quartet (long-range coupling) | The aromatic carbon bonded to the CF₃ group, showing a small quartet splitting. |

| C -NO₂ (Aromatic) | 145 - 150 | Singlet | The aromatic carbon bonded to the nitro group, which is strongly deshielded. |

| Aromatic CH Carbons | 120 - 140 | Singlet | The remaining three carbons in the aromatic ring that are bonded to hydrogen atoms. |

Table 2: Predicted ¹³C NMR chemical shifts and multiplicities for this compound.

Fluorine NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for characterizing molecules containing fluorine, such as this compound. The trifluoromethyl (-CF₃) group provides a strong, sharp singlet in the ¹⁹F NMR spectrum, and its chemical shift is highly sensitive to the electronic effects of other substituents on the aromatic ring. nih.gov

The chemical shift of the -CF₃ group in benzotrifluorides is influenced by the electron-donating or electron-withdrawing nature of the substituents. Research on substituted benzotrifluorides has shown that electron-donating groups tend to cause a downfield shift (less negative ppm value), while electron-withdrawing groups lead to an upfield shift (more negative ppm value). nih.gov This is often described as a "reverse" trend compared to substituent effects on aromatic fluorine resonances. nih.gov

In this compound, the -CF₃ group is influenced by both the weakly electron-donating methyl (-CH₃) group and the strongly electron-withdrawing nitro (-NO₂) group. The precise chemical shift would be a result of the combined electronic influence of these groups, mediated through the benzene ring. For comparison, the chemical shifts of several related benzotrifluoride (B45747) derivatives are presented in the table below.

Table 1: ¹⁹F NMR Chemical Shifts for Selected Benzotrifluoride Analogs

| Compound | Substituents | Chemical Shift (δ) in ppm |

|---|---|---|

| Benzotrifluoride | None | -63.72 |

| 3-Methylbenzotrifluoride | 3-CH₃ | -62.5 |

| 4-Nitrobenzotrifluoride | 4-NO₂ | -64.1 |

| 4-Aminobenzotrifluoride | 4-NH₂ | -62.0 |

| 4-Cyanobenzotrifluoride | 4-CN | -63.3 |

Data compiled from various spectroscopic sources. Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₈H₆F₃NO₂), the calculated molecular weight is 205.13 g/mol . researchgate.net

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass spectrum of this compound is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 205. Aromatic compounds typically produce stable molecular ions. mdpi.comnih.gov

The fragmentation of this molecule would be directed by its functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (-NO₂, 46 Da) or the loss of a nitroso group (-NO, 30 Da). Additionally, cleavage of the methyl group (-CH₃, 15 Da) is a common fragmentation pathway for methylated aromatic compounds. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 205 | [M]⁺• | Molecular Ion |

| 190 | [M - CH₃]⁺ | Loss of a methyl radical |

| 159 | [M - NO₂]⁺ | Loss of a nitro group |

| 175 | [M - NO]⁺• | Loss of a nitroso radical |

| 130 | [M - NO₂ - CHO]⁺ | Subsequent loss from the [M-NO₂]⁺ fragment |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules pack in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insight into the expected solid-state conformation. For instance, the crystal structure of the parent compound, benzotrifluoride, has been determined. Similarly, the structures of various nitrotoluene isomers have been characterized, revealing details such as the planarity of the benzene ring and the orientation of the nitro group relative to it. In 2-methyl-5-nitrobenzonitrile, a structurally similar compound, the benzene ring and the nitro group are nearly coplanar, twisted by only about 10 degrees. This suggests that the aromatic core of this compound would also be largely planar.

Table 3: Crystallographic Data for the Related Compound Benzotrifluoride

| Parameter | Value |

|---|---|

| Compound | Benzotrifluoride |

| Formula | C₇H₅F₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 5.898 |

| b (Å) | 14.913 |

| c (Å) | 14.979 |

| α, β, γ (°) | 90.00 |

Data from Merz, K. et al., Crystal Growth & Design, 2014.

Conformational Studies and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional shapes and flexibility of molecules. These methods can predict the most stable arrangement of atoms (conformation) and simulate their movement over time, providing insights into the molecule's dynamic behavior.

For this compound, conformational studies, often employing quantum mechanical methods like Density Functional Theory (DFT), would focus on determining the rotational barriers and preferred orientations of the trifluoromethyl, methyl, and nitro groups. Key questions would include the rotational preference of the -CF₃ group relative to the plane of the benzene ring and the extent of steric hindrance between the ortho-substituted methyl and trifluoromethyl groups.

Molecular dynamics simulations would provide a time-resolved view of the molecule's behavior. By solving Newton's equations of motion for the atoms in the system, MD can simulate the vibrations and rotations of the functional groups, as well as the molecule's interactions with its environment (e.g., a solvent). Such simulations are valuable for understanding how the molecule's shape and flexibility influence its physical properties and interactions with other molecules, which can be particularly relevant in contexts like drug design or materials science.

V. Computational Chemistry and Theoretical Studies of 2 Methyl 5 Nitrobenzotrifluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating molecular properties of organic compounds like 2-Methyl-5-nitrobenzotrifluoride. DFT calculations are often performed using hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between accuracy and computational cost.

Molecular geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule. This process computationally "relaxes" the molecule into its most stable three-dimensional structure, known as the equilibrium geometry. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Interactive Data Table: Predicted Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) The following table presents a set of theoretically optimized geometrical parameters.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-C (ring) | 1.39 - 1.41 Å |

| C-CH3 | ~1.51 Å | |

| C-CF3 | ~1.50 Å | |

| C-F | ~1.34 Å | |

| C-N | ~1.47 Å | |

| N-O | ~1.22 Å | |

| Bond Angles | C-C-C (ring) | 118 - 121° |

| C-C-CH3 | ~121° | |

| C-C-CF3 | ~122° | |

| F-C-F | ~107° | |

| O-N-O | ~124° | |

| Dihedral Angle | C-C-N-O | ~180° |

Analysis of the electronic structure provides critical information about a molecule's reactivity and kinetic stability. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups is expected to lower the LUMO energy, making the molecule a potential electron acceptor.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

DFT calculations are highly effective in predicting the vibrational and magnetic resonance properties of molecules. Theoretical vibrational frequencies for Infrared (IR) and Raman spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be computed, providing a theoretical spectrum that helps in the interpretation of experimental results and structural elucidation.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| -NO₂ | Asymmetric Stretch | ~1530 | 1500 - 1560 |

| -NO₂ | Symmetric Stretch | ~1345 | 1335 - 1370 |

| -CF₃ | Symmetric Stretch | ~1140 | 1120 - 1150 |

| -CH₃ | Symmetric Stretch | ~2930 | 2850 - 2960 |

| Aromatic C-H | Stretch | ~3080 | 3010 - 3100 |

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), can be employed. mdpi.com While computationally more demanding, these methods can offer different levels of accuracy for certain properties. These calculations form the basis for deriving fundamental electronic properties, including the molecular electrostatic potential (MESP). The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MESP would show negative potential around the oxygen atoms of the nitro group and positive potential near the hydrogen atoms of the methyl group and the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular bonding and interaction concepts. mpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonding (bonds, lone pairs, core orbitals). NBO analysis provides detailed information on the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. This can reveal stabilizing intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis can quantify the electron-withdrawing effects of the -NO₂ and -CF₃ groups by calculating the natural atomic charges and revealing charge transfer interactions.

Interactive Data Table: Hypothetical Natural Atomic Charges from NBO Analysis

| Atom(s) | Functional Group | Calculated Charge (a.u.) |

| N | Nitro (-NO₂) | +0.45 |

| O | Nitro (-NO₂) | -0.38 |

| C | Trifluoromethyl (-CF₃) | +0.70 |

| F | Trifluoromethyl (-CF₃) | -0.25 |

| C (attached to NO₂) | Benzene Ring | +0.15 |

| C (attached to CH₃) | Benzene Ring | -0.10 |

Molecular Docking and Protein-Ligand Interaction Studies (for derivatives with biological activity)

While this compound is primarily an intermediate, its derivatives could possess biological activity. chemicalbook.comverypharm.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a hypothetical scenario where a derivative of this compound is investigated as an enzyme inhibitor, docking simulations would be performed to place the ligand into the enzyme's active site. The simulation's output is a "docking score," an estimation of the binding affinity (often related to the free energy of binding). The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net This information is vital for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity.

Interactive Data Table: Hypothetical Molecular Docking Results for a Derivative

| Parameter | Value |

| Target Protein | Hypothetical Kinase |

| Binding Energy (kcal/mol) | -8.2 |

| Estimated Inhibition Constant (Ki) | 850 nM |

| Key Interacting Residues | |

| Hydrogen Bond | GLN 85, LYS 22 |

| Hydrophobic Interaction | LEU 15, VAL 68, ILE 145 |

| Pi-Stacking | PHE 75 |

Structure-Activity Relationship (SAR) Modeling for Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focused on the derivatives of this compound. While SAR and QSAR are powerful computational tools in drug discovery and materials science for correlating chemical structure with biological activity or physical properties, it appears that dedicated research exploring how structural modifications to the this compound scaffold impact its activity has not been published.

The principles of SAR are foundational to medicinal chemistry, guiding the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. Such studies typically involve the synthesis of a series of derivatives where specific parts of the molecule are systematically altered. The resulting changes in activity are then quantified to build a model that can predict the activity of novel, untested compounds.

For a hypothetical SAR study on this compound derivatives, one might explore modifications at several key positions:

The Methyl Group: Altering the size and electronics of the alkyl group could influence steric interactions and metabolic stability.

The Nitro Group: The position and electronic nature of this group are critical. Shifting its position on the benzene ring or replacing it with other electron-withdrawing or electron-donating groups would significantly impact the molecule's electronic profile and potential interactions with biological targets.

The Trifluoromethyl Group: This group is known for its strong electron-withdrawing nature and its ability to block metabolic pathways and enhance membrane permeability. Modifications to this group are less common but could be explored.

Aromatic Ring Substitutions: Introducing additional substituents on the benzene ring could modulate the compound's lipophilicity, electronic distribution, and steric profile.

Without published experimental data, any discussion of SAR for this specific compound remains speculative. The development of such models would require the synthesis of a library of derivatives and their subsequent evaluation in relevant biological or chemical assays. The resulting data could then be used to construct predictive SAR or QSAR models.

Table of Hypothetical SAR Exploration for this compound Derivatives

| Parent Compound | Modification Site | Potential Modification | Predicted Impact on Activity (Hypothetical) |

| This compound | Methyl Group (Position 2) | Ethyl, Propyl, Halogenation | Altered steric bulk and lipophilicity could affect binding affinity. |

| This compound | Nitro Group (Position 5) | Amino, Cyano, Carboxyl | Changes in electronic properties would likely alter target interaction and specificity. |

| This compound | Aromatic Ring | Addition of Halogens, Hydroxyl groups | Modified solubility, membrane permeability, and potential for new hydrogen bonding interactions. |

| This compound | Trifluoromethyl Group | Trifluoroethyl, Pentafluoroethyl | Increased lipophilicity and potential for altered metabolic stability. |

Note: The information presented in this table is purely hypothetical and intended to illustrate the principles of SAR. No experimental data for these specific derivatives of this compound is currently available in the public domain.

Vii. Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Pathways

Detailed research and specific data concerning the environmental fate and degradation of 2-Methyl-5-nitrobenzotrifluoride are limited in publicly available scientific literature. Safety data sheets for the compound indicate that comprehensive ecological studies have not been fully conducted. fishersci.com

Persistence in Various Environmental Compartments

Bioaccumulation Potential

There is no available data to assess the bioaccumulation or accumulation potential of this compound. fishersci.com Studies to determine if the compound can build up in the tissues of living organisms have not been reported in the reviewed sources. fishersci.com

Mobility in Soil

Specific information on the mobility of this compound in soil is not available. fishersci.com Factors such as its solubility, which is described as slightly soluble in water, and its octanol-water partition coefficient would influence its movement through soil, but detailed studies are lacking. xinchem.comchemicalbook.com

Degradation in Wastewater Treatment Plants

No specific studies on the degradation of this compound in wastewater treatment plants were found. The compound's behavior and removal efficiency in such facilities are currently unknown.

Risk Assessment and Mitigation Strategies in Research Settings

Hazard Identification and Classification in Research

In a research setting, this compound is classified as a hazardous chemical. fishersci.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for its hazard identification. The compound is categorized as acutely toxic and an irritant. nih.govchemicalbook.com

The primary hazards associated with this compound include acute toxicity upon ingestion, dermal contact, or inhalation. tcichemicals.comtcichemicals.com It is also known to cause skin and serious eye irritation. nih.govtcichemicals.comtcichemicals.com According to aggregated GHS information, a significant percentage of notifications classify it as "Toxic if swallowed, in contact with skin or if inhaled". nih.gov All notifications indicate that it causes skin and serious eye irritation. nih.gov

Below is a summary of the GHS hazard statements associated with this compound.

GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Classification |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 |

| H302 | Harmful if swallowed | Acute Toxicity (Oral) - Category 4 |

| H312 | Harmful in contact with skin | Acute Toxicity (Dermal) - Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation - Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation - Category 2 |

| H332 | Harmful if inhaled | Acute Toxicity (Inhalation) - Category 4 |

| H335 | May cause respiratory irritation | Specific target organ toxicity – single exposure - Category 3 |

Note: The classification categories can vary slightly depending on the source and notification. The table represents a composite of available data. fishersci.comnih.govchemicalbook.com

Due to these hazards, strict mitigation strategies are necessary in a research environment. This includes handling the substance in a well-ventilated area or fume hood, and using appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye/face protection. xinchem.comtcichemicals.com Standard precautionary measures advise against eating, drinking, or smoking when using this product and washing hands thoroughly after handling. tcichemicals.comtcichemicals.com Contaminated clothing should be removed immediately and washed before reuse. tcichemicals.com

Safe Handling and Storage Practices for Researchers

The safe handling and storage of this compound are paramount in a laboratory setting to protect researchers from potential hazards. Adherence to established safety protocols is essential. This involves the consistent use of appropriate personal protective equipment (PPE), proper engineering controls, and strict storage procedures. xinchem.comfishersci.comtcichemicals.comchemicalbook.comaksci.com

Personal Protective Equipment (PPE): A researcher's first line of defense is the correct use of PPE. fishersci.comtcichemicals.com This includes:

Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing are necessary to prevent skin contact. xinchem.comfishersci.comtcichemicals.comaksci.com Contaminated clothing should be removed immediately and washed before reuse. fishersci.comtcichemicals.comtcichemicals.comtcichemicals.com

Respiratory Protection: Work should be conducted in a well-ventilated area. tcichemicals.comchemicalbook.comaksci.com If ventilation is inadequate or dust/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com

Engineering Controls and Work Practices:

All procedures involving this compound should be performed in a designated chemical fume hood to minimize inhalation risks. fishersci.at

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation. fishersci.comtcichemicals.com

Avoid breathing in dust, fumes, or vapors. xinchem.comtcichemicals.comaksci.comtcichemicals.comtcichemicals.com

Do not eat, drink, or smoke in the laboratory area where the chemical is handled. fishersci.comtcichemicals.comtcichemicals.comtcichemicals.com

Wash hands and any exposed skin thoroughly after handling the compound. fishersci.comtcichemicals.comaksci.comtcichemicals.com

Storage: Correct storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

Store in a tightly closed, properly labeled container. fishersci.comtcichemicals.comaksci.comtcichemicals.com

The recommended storage environment is a cool, dry, and well-ventilated place, often refrigerated between 0-10°C. fishersci.comtcichemicals.comsahinlerkimya.com.tralfa-chemical.com

As the compound can be moisture-sensitive, it should be stored under an inert gas like nitrogen or argon. xinchem.comtcichemicals.comfishersci.atsahinlerkimya.com.tr

Keep away from incompatible materials such as strong oxidizing agents. xinchem.comfishersci.comaksci.comfishersci.comboulingchem.com

Table 1: Safe Handling and Storage Summary

| Category | Guideline |

|---|---|

| Eye Protection | Chemical safety goggles or full-face shield. |

| Hand Protection | Chemical-resistant gloves. |

| Body Protection | Protective clothing, lab coat. |

| Ventilation | Use in a chemical fume hood. |

| Work Practices | Avoid inhalation/contact; no eating/drinking; wash hands after use. |

| Storage Temperature | Refrigerated (0-10°C), cool, dry place. tcichemicals.comsahinlerkimya.com.tr |

| Storage Atmosphere | Under inert gas (e.g., Nitrogen, Argon). xinchem.comtcichemicals.comsahinlerkimya.com.tr |

| Incompatibilities | Store away from strong oxidizing agents. xinchem.comfishersci.comaksci.comfishersci.comboulingchem.com |

Emergency Response Protocols in Laboratories

In the event of accidental exposure or a spill involving this compound, immediate and correct emergency procedures must be followed to mitigate harm. All laboratory personnel should be trained on these protocols.

In Case of Exposure:

Inhalation: The affected individual should be moved to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. fishersci.comtcichemicals.comchemicalbook.comaksci.comtcichemicals.comcdc.gov

Skin Contact: Immediately take off all contaminated clothing. chemicalbook.comtcichemicals.com Wash the affected skin area with plenty of soap and water for at least 15 minutes. fishersci.comtcichemicals.comaksci.comcdc.gov If skin irritation occurs or persists, get medical advice. fishersci.comtcichemicals.comtcichemicals.com

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. fishersci.comtcichemicals.comuky.edu Remove contact lenses if present and easy to do. fishersci.comtcichemicals.comtcichemicals.com Seek immediate medical attention. xinchem.comfishersci.comaksci.comcdc.gov

Ingestion: Do NOT induce vomiting. aksci.comfishersci.com Rinse the mouth thoroughly with water. fishersci.comchemicalbook.comaksci.comtcichemicals.com Never give anything by mouth to an unconscious person and seek immediate medical help. chemicalbook.comaksci.comccohs.ca

Spill Response:

Minor Spills: For small, manageable spills, ensure the area is well-ventilated. aksci.com Wear appropriate PPE. Absorb the spill with a non-combustible, inert material such as sand or earth. tcichemicals.comfishersci.com Collect the material using spark-proof tools into a suitable, closed container for disposal. chemicalbook.comechemi.com

Major Spills: In the case of a large spill, evacuate personnel from the area immediately. chemicalbook.comfishersci.com Prevent the chemical from entering drains or waterways. chemicalbook.comaksci.comechemi.com The cleanup should be handled by trained emergency response personnel.

Table 2: Emergency Exposure Procedures

| Exposure Route | Immediate Action |

|---|---|

| Inhalation | Move to fresh air; provide respiratory support if needed; call for medical help. fishersci.comtcichemicals.comchemicalbook.comaksci.comtcichemicals.comcdc.gov |

| Skin Contact | Remove contaminated clothing; wash affected area with soap and water for 15+ minutes. fishersci.comtcichemicals.comaksci.comcdc.gov |

| Eye Contact | Flush with water for 15+ minutes, lifting eyelids; remove contact lenses; get immediate medical attention. fishersci.comtcichemicals.comtcichemicals.comuky.edu |

| Ingestion | Do NOT induce vomiting; rinse mouth; get immediate medical attention. aksci.comtcichemicals.comfishersci.comccohs.ca |

Waste Management and Disposal Practices for Research Byproducts

The disposal of this compound and its byproducts must be managed in accordance with federal, state, and local hazardous waste regulations to prevent environmental contamination. aksci.comfishersci.com

Waste Collection:

All waste materials containing this compound must be collected in appropriate, well-sealed, and clearly labeled containers. chemicalbook.comuff.br

Waste containers should be stored in a designated, secondary containment area known as a Satellite Accumulation Area (SAA), which must be at or near the point of generation. upenn.educwu.edu

Do not mix incompatible waste streams. cwu.edu Wastes should be segregated by hazard class (e.g., flammables, corrosives, toxics). cwu.edu

Labeling:

Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. cwu.edu Chemical formulas or abbreviations are not acceptable. cwu.edu

The label should also indicate the associated hazards (e.g., toxic, combustible). cwu.edu

Disposal:

Disposal must be conducted through an approved and licensed hazardous waste disposal company. fishersci.comtcichemicals.comtcichemicals.com

Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. chemicalbook.comaksci.comfishersci.com Discharging into the environment must be avoided. chemicalbook.comechemi.comfishersci.com

Some aqueous waste streams may be neutralized to a pH between 5.0 and 12.5 before collection, if permitted by institutional and local wastewater authorities, but concentrated solutions must be collected for disposal. cwu.edulabmanager.com

Researchers should follow their institution's specific chemical waste management plan and contact their Environmental Health and Safety (EH&S) department for waste pickup and guidance. upenn.edulabmanager.com

Table 3: Waste Disposal Guidelines

| Aspect | Requirement |

|---|---|

| Collection | Use designated, sealed, and compatible containers. uff.br |

| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment. upenn.educwu.edu |

| Labeling | "Hazardous Waste" plus full chemical names and hazards. cwu.edu |

| Segregation | Keep incompatible waste types separate. cwu.edu |

| Disposal Method | Via a licensed hazardous waste contractor. fishersci.comtcichemicals.comtcichemicals.com |

| Prohibitions | No drain or trash disposal. chemicalbook.comaksci.comfishersci.com |

Viii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 2-Methyl-5-nitrobenzotrifluoride often involves nitration of 2-methylbenzotrifluoride (o-toluotrifluoride) using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com While effective, this method presents challenges related to the use of strong acids and the generation of acidic waste streams. Future research is increasingly focused on developing greener, more sustainable synthetic pathways.

Key areas of investigation include:

Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts could minimize the use of corrosive liquid acids, simplify product purification, and allow for catalyst recycling.

Flow Chemistry: Implementing continuous flow processes for nitration can offer superior control over reaction parameters (temperature, mixing), enhance safety by minimizing the volume of hazardous materials at any given time, and potentially increase yield and purity.

Process Optimization: A Chinese patent describes a method starting from 2-trifluoromethylbenzaldehyde, which is reduced, chlorinated, nitrated, and then undergoes hydrogenation. google.com While multi-stepped, optimizing such routes for higher yields and reduced waste is a key research goal. google.com

The ultimate goal is to design synthetic routes that are not only economically viable but also have a significantly lower environmental footprint, aligning with the principles of green chemistry.

Exploration of New Chemical Transformations and Derivatizations

As a versatile intermediate, this compound is a building block for a range of more complex molecules. verypharm.com The functional groups present—a nitro group, a methyl group, and a trifluoromethyl group on an aromatic ring—offer multiple sites for chemical modification. Future research will likely focus on exploring novel transformations to create a wider array of derivatives with unique properties.

Emerging trends in this area include:

Reduction of the Nitro Group: While the reduction to an amino group is a standard transformation, research into selective and catalytic reduction methods that are compatible with other functional groups will continue to be important. This transformation is key to producing materials like 2-methyl-5-aminobenzotrifluoride. google.com

Functionalization of the Methyl Group: The methyl group can be a handle for various reactions, including oxidation to a carboxylic acid or halogenation to introduce further reactivity.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and trifluoromethyl groups can activate the aromatic ring for nucleophilic substitution reactions, allowing for the introduction of new functionalities.

Cross-Coupling Reactions: Developing methods for palladium-catalyzed or other metal-catalyzed cross-coupling reactions could enable the construction of complex molecular architectures, expanding its use in medicinal chemistry and materials science. For instance, related compounds like 2-chloro-5-nitrobenzotrifluoride are used in reactions to produce derivatives like 2-bromo-5-nitrobenzotrifluoride. google.com

The synthesis of novel derivatives could lead to the discovery of new pharmaceuticals, agrochemicals, and high-performance materials. verypharm.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can accelerate research and development in several ways: